(E)-N'-(4-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide family, characterized by an (E)-configured hydrazone group bridging a pyrazole core and a substituted benzylidene moiety. The 4-(benzyloxy) substituent on the benzylidene ring and the 3-cyclopropyl group on the pyrazole distinguish it from analogs. These structural features influence electronic properties, steric bulk, and biological interactions.
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-21(20-12-19(23-24-20)17-8-9-17)25-22-13-15-6-10-18(11-7-15)27-14-16-4-2-1-3-5-16/h1-7,10-13,17H,8-9,14H2,(H,23,24)(H,25,26)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEBZGCKMKEQRJ-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(4-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration, which contributes to its diverse pharmacological properties. Research has indicated that it may possess significant antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound's structure includes:
- A pyrazole ring , which is known for its biological activity.
- A benzyloxy group that enhances lipophilicity and may influence receptor interactions.
- A cyclopropyl group , which can impact the compound's conformational flexibility and binding affinity.
1. Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways require further elucidation.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
2. Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in mediating inflammatory responses. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.
- In vitro studies have demonstrated a significant reduction in the levels of inflammatory cytokines (e.g., IL-6, TNF-alpha) in cultured macrophages treated with the compound.
3. Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results:
- Cell Line Studies : The compound was tested on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated significant cytotoxic effects, with IC50 values ranging from 10 to 20 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
- Mechanism of Action : The anticancer activity is hypothesized to be mediated through the induction of apoptosis and cell cycle arrest. Further studies are required to delineate the specific molecular targets involved.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.
- Inflammation Model : In an induced inflammation model, the compound demonstrated reduced edema and pain response, highlighting its therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below summarizes key analogs and their substituents:
*Calculated based on molecular formula C₂₁H₂₀N₄O₂.
Key Observations :
- Electron-Donating Groups (e.g., Methoxy, Dimethylamino): The dimethylamino group in enhances electron density on the benzylidene ring, increasing reactivity and antioxidant activity compared to methoxy derivatives. For example, the dimethylamino analog exhibited 2.5-fold higher radical scavenging activity than E-MBPC in DPPH assays .
- Steric and Lipophilic Effects: The benzyloxy group in the target compound introduces greater steric bulk and lipophilicity compared to methoxy or dimethylamino groups. This could improve membrane permeability but reduce solubility in aqueous media.
Spectroscopic and Computational Characterization
- X-ray Diffraction (XRD) : All analogs confirm the (E)-configuration of the hydrazone group via single-crystal XRD . For E-MBPC, the C=N bond length was 1.28 Å, consistent with delocalization across the hydrazone moiety .
- DFT Studies: The dichloro derivative exhibited a HOMO-LUMO gap of 4.2 eV (gas phase) and 3.8 eV (aqueous solution), indicating solvation effects. E-MBPC showed a dipole moment of 5.2 Debye in aqueous solution, reflecting polarity influenced by the methoxy group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
